1-dehydroxy-baccatin VI

Description

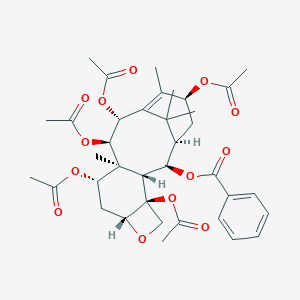

Structure

3D Structure

Propriétés

Numéro CAS |

125037-14-1 |

|---|---|

Formule moléculaire |

C37H46O13 |

Poids moléculaire |

698.8 g/mol |

Nom IUPAC |

[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C37H46O13/c1-18-26(45-19(2)38)15-25-30(49-34(43)24-13-11-10-12-14-24)32-36(9,27(46-20(3)39)16-28-37(32,17-44-28)50-23(6)42)33(48-22(5)41)31(47-21(4)40)29(18)35(25,7)8/h10-14,25-28,30-33H,15-17H2,1-9H3/t25-,26-,27-,28+,30+,31+,32-,33-,36+,37-/m0/s1 |

Clé InChI |

JHPBZGSKESVROC-IGIVFXLZSA-N |

SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

SMILES isomérique |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

Synonymes |

1-dehydroxy-baccatin VI 1-dehydroxybaccatin VI |

Origine du produit |

United States |

Natural Occurrence and Isolation Studies

Isolation from Plant Parts and Cultures

Research has pursued two primary avenues for obtaining 1-dehydroxy-baccatin VI: extraction from harvested plant materials and production via biotechnological methods using plant cell cultures. These approaches have yielded valuable insights into the compound's distribution and potential for sustainable sourcing.

Research findings on the isolation of 1-dehydroxy-baccatin VI are summarized in the table below.

| Source Type | Species | Specific Part / Culture Type | Key Findings | Citations |

|---|---|---|---|---|

| Plant Parts | Taxus mairei (and varieties) | Heartwood, Roots, Whole Plant | Confirmed source of the compound. | researchgate.netru.nlnaturalproducts.netresearchgate.net |

| Plant Parts | Taxus chinensis | Roots | Compound successfully isolated and structurally characterized. | naturalproducts.netresearchgate.net |

| Plant Cultures | Taxus cuspidata | Callus Culture | Produced after elicitation with methyl jasmonate. | nih.govresearchgate.net |

| Plant Cultures | Taxus chinensis var. mairei | Cell Culture | Isolated from the 80% ethanol (B145695) extract of cultured cells. | researchgate.netnih.govrhhz.net |

The isolation from plant parts typically involves extraction with solvents like ethanol, followed by partitioning and purification using chromatographic techniques such as silica (B1680970) gel column chromatography and Sephadex LH-20. researchgate.net In cell culture systems, studies on Taxus chinensis var. mairei have isolated 1β-deoxybaccatin VI from the ethanol extract of the cultured cells using similar chromatographic methods, including preparative HPLC. nih.govrhhz.net In the case of Taxus cuspidata, callus cultures grown on a modified Gamborg's B5 medium were stimulated with methyl jasmonate, which induced the production of five additional taxoids, including 1β-dehydroxybaccatin VI. nih.govresearchgate.net

Compound Index

Heartwood Extracts

The heartwood of certain yew species has been identified as a natural source of 1-dehydroxy-baccatin VI. Early research into the chemical constituents of Taxus mairei (Chinese yew) grown in the Fujian province of China led to the isolation of several taxane (B156437) diterpenes from its heartwood. nih.govnih.gov Through spectral data analysis, 1-dehydroxy-baccatin VI was identified as one of the key compounds present in these extracts. nih.govnih.gov This discovery highlighted the heartwood as a viable, albeit minor, source for this particular taxoid. ru.nl

| Plant Species | Plant Part | Key Finding | Reference |

|---|---|---|---|

| Taxus mairei | Heartwood | 1-dehydroxy-baccatin VI isolated and identified. | nih.govnih.gov |

Needles Extracts

The needles of yew trees are a renewable resource, making them an attractive source for the sustainable extraction of taxoids. While numerous taxoids have been isolated from the needles of various Taxus species, the specific identification of 1-dehydroxy-baccatin VI is less commonly reported compared to other plant parts. However, a study on the chemical constituents of Taxus cuspidata (Japanese yew) successfully identified 1-dehydroxy-baccatin VI from its needles among 25 other known compounds. researchgate.net This finding is significant as it confirms the presence of the compound in the foliage of the plant.

| Plant Species | Plant Part | Key Finding | Reference |

|---|---|---|---|

| Taxus cuspidata | Needles | Identified as one of the chemical constituents. | researchgate.net |

Stem Bark Extracts

The stem bark of the yew tree is historically the most well-known source of paclitaxel (B517696). Extensive chemical studies of this plant part have also led to the isolation of a wide array of other taxane diterpenoids. In a chemical investigation of the stem bark of the Himalayan yew, Taxus wallichiana, researchers isolated thirteen taxane diterpenoids. researchgate.net Among these was 1-deoxybaccatin VI, whose structure was identified through comprehensive analyses of spectroscopic data, including NMR and mass spectra. researchgate.net

| Plant Species | Plant Part | Key Finding | Reference |

|---|---|---|---|

| Taxus wallichiana | Stem Bark | 1-deoxybaccatin VI was isolated and structurally identified. | researchgate.net |

Cell and Callus Culture Systems

Plant cell culture technology presents a promising and sustainable alternative to the extraction of compounds from wild or cultivated plants. Research has demonstrated that cell and callus cultures of Taxus are capable of producing a variety of taxoids, including 1-dehydroxy-baccatin VI.

Studies involving cell cultures of Taxus chinensis var. mairei have successfully isolated 1β-deoxybaccatin VI. iscientific.org The compound was extracted from cultured cells using 80% ethanol and purified using chromatographic methods. iscientific.org Its structure was confirmed through analysis of its spectral data and physicochemical properties. iscientific.org

Similarly, spiking experiments with authentic standards confirmed the presence of 1-dehydroxybaccatin VI in callus samples of Taxus cuspidata. phytomednepal.com Further research on T. cuspidata callus cultures showed that the production of taxoids could be influenced by elicitors. When the culture was stimulated with methyl jasmonate, a known elicitor, 1β-dehydroxybaccatin VI was detected among the produced taxoids, suggesting that its biosynthesis can be induced or enhanced under specific culture conditions. researchgate.netacs.org The presence of 1-dehydroxy-baccatin VI in Taxus cell extracts has also been noted in the context of its potential use as a substrate for identifying enzymes involved in the taxoid biosynthetic pathway. acs.org

| Culture Type | Plant Species | Key Finding | Reference |

|---|---|---|---|

| Cell Culture | Taxus chinensis var. mairei | 1β-deoxybaccatin VI was isolated and identified. | iscientific.org |

| Callus Culture | Taxus cuspidata | Presence of 1-dehydroxybaccatin VI confirmed. | phytomednepal.com |

| Callus Culture (elicited) | Taxus cuspidata | 1β-dehydroxybaccatin VI detected after stimulation with methyl jasmonate. | researchgate.netacs.org |

Biosynthetic Pathway Elucidation

Position within the Taxane (B156437) Biosynthesis Pathway

The placement of 1-dehydroxy-baccatin VI within the broader Taxol biosynthetic network is nuanced. It is a highly advanced intermediate but is not on the most direct route to baccatin (B15129273) III, the immediate precursor to Taxol.

1-dehydroxy-baccatin VI is recognized as a highly-oxygenated taxoid, representing a significant point in the modification of the taxane core. nih.gov The biosynthesis to this stage involves numerous steps, including the initial cyclization of geranylgeranyl diphosphate (B83284) to form the taxane skeleton, followed by a cascade of oxygenations and acylations. nih.gov The elucidation of the pathway to 1β-dehydroxybaccatin VI, achieved through the expression of the necessary enzymes in an engineered yeast system, marks a foundational achievement in the effort to fully map the Taxol biosynthetic pathway. nih.gov Its structure contains the essential tetracyclic core and the oxetane (B1205548) ring, features critical for the biological activity of Taxol. nih.govnih.gov

A crucial distinction is that 1-dehydroxy-baccatin VI is not a direct biosynthetic precursor to baccatin III. biorxiv.org Taxoids that feature a C-13 acetoxy group, such as baccatin VI, are considered to be on a branch of the main pathway. biorxiv.org The direct pathway to baccatin III requires a free hydroxyl group at the C-13 position to allow for the attachment of the N-benzoylphenylisoserine side chain. nih.govnih.gov Furthermore, 1-dehydroxy-baccatin VI, as its name implies, lacks the hydroxyl group at the C-1 position. The C-1 hydroxylation is a separate enzymatic step that must occur to form baccatin III. biorxiv.orgresearchgate.net Therefore, intermediates like 1-dehydroxy-baccatin VI represent a diversion from the central route leading to Taxol's immediate precursors. biorxiv.org

Enzymatic Transformations and Catalysis

The synthesis of 1-dehydroxy-baccatin VI from earlier taxane intermediates is orchestrated by a series of specific enzymes, including hydroxylases, acyltransferases, and the enzymes responsible for forming the unique oxetane ring.

Multiple hydroxylation reactions are required to functionalize the taxane core. The hydroxylation at the C-9 position is a key step, and research has identified a specific taxane 9α-hydroxylase (T9αH), designated CYP725A37, that performs this transformation. nih.gov The subsequent hydroxylation at the C-1 position, which converts a 1-dehydroxy taxoid to a baccatin, is catalyzed by a Taxane 1β-hydroxylase (T1βH). biorxiv.org Recent studies have identified two 2-oxoglutarate-Fe(II)-dependent dioxygenases (2-ODDs) that function as the previously missing T1βH enzymes. biorxiv.org These hydroxylases are part of the larger cytochrome P450 superfamily, which is responsible for most of the oxygenation steps in taxane biosynthesis. nih.govfrontiersin.org

Table 1: Key Hydroxylases in the Biosynthesis of Late-Stage Taxoids

| Enzyme Name | Enzyme Class | Function | Substrate(s) | Product(s) |

| Taxoid 9α-Hydroxylase (T9αH) | Cytochrome P450 (CYP725A37) | Catalyzes hydroxylation at the C-9 position of the taxane core. | Taxane intermediates | 9α-hydroxylated taxoids |

| Taxane 1β-Hydroxylase (T1βH) | 2-oxoglutarate-Fe(II)-dependent dioxygenase (2-ODD) | Catalyzes the critical hydroxylation at the C-1 position. | 1-dehydroxy taxoids (e.g., 1-dehydroxybaccatin VI) | 1β-hydroxylated taxoids (e.g., Baccatin III precursors) |

Acylation reactions, catalyzed by acyltransferases, are essential for modifying the taxane skeleton and contribute to the structural diversity of taxoids. nih.govresearchgate.net In the specific pathway leading to 1β-dehydroxybaccatin VI, the acetylation at the C-7 position is a critical modification. nih.gov Research has led to the discovery of a taxane 7β-acyltransferase (T7AT) responsible for this step. biorxiv.org The identification of the acetyltransferase that catalyzes the formation of the C7-acetate (C7-OAc) was a key part of elucidating the complete biosynthesis of 1β-dehydroxybaccatin VI from its precursor, taxa-4(20),11(12)-diene-5α-ol. nih.gov These enzymes typically use an acyl-coenzyme A (acyl-CoA) as the acyl donor. nih.govpnas.org

Table 2: Acyltransferase Involved in 1-dehydroxy-baccatin VI Formation

| Enzyme Name | Enzyme Class | Function | Acyl Donor | Product |

| Taxane 7β-acyltransferase (T7AT) | Acyltransferase | Catalyzes the formation of the C7-acetate (C7-OAc) group. | Acetyl-CoA | 7β-acetylated taxoid intermediate |

The formation of the four-membered oxetane ring is a hallmark of the Taxol molecule and is essential for its anticancer activity. nih.gov This complex transformation has been a long-elusive step in the biosynthetic pathway. Recent breakthroughs have identified the enzymes responsible. One key enzyme is a cytochrome P450, CYP725A55, which has been shown to catalyze the oxetane ester formation that produces 1β-dehydroxy-baccatin VI. nih.gov Another enzyme identified for this function is Taxane Oxetanase (TOT). biorxiv.org The proposed mechanism for this ring formation involves successive epoxidation events catalyzed by a single bifunctional cytochrome P450 enzyme, followed by an intramolecular cyclization. ku.dkacs.org

Table 3: Enzymes Catalyzing Oxetane Ring Formation

| Enzyme Name | Enzyme Class | Function | Proposed Mechanism | Product |

| CYP725A55 | Cytochrome P450 | Catalyzes the formation of the oxetane ring to yield 1β-dehydroxy-baccatin VI. | Oxetane ester formation | 1β-dehydroxy-baccatin VI |

| Taxane Oxetanase (TOT) | Dioxygenase | Installs the signature oxetane ring on advanced taxane intermediates. | Oxidation and ring closure | Oxetane-containing taxoids |

| CYP725A4 | Cytochrome P450 | A bifunctional enzyme that can catalyze two successive epoxidation events leading to oxetane ring formation on early taxane precursors. | Two-step epoxidation followed by intramolecular cyclization. | Taxologenic oxetane |

Deacetylases and Deacylation Pathways (e.g., DeAc 898, DeAc 1023)

Recent research has identified two crucial deacetylases, designated DeAc 898 and DeAc 1023, which are involved in the later stages of the baccatin III biosynthetic pathway. biorxiv.orgnih.gov These enzymes are responsible for the stepwise removal of two acetyl groups from baccatin VI. nih.gov Characterization of these enzymes was achieved by feeding baccatin VI to Nicotiana benthamiana leaves expressing either DeAc 898 or DeAc 1023. nih.gov The results showed the conversion of baccatin VI to its mono-deacetylated and di-deacetylated products. nih.gov

Further studies have proposed that DeAc 898 functions as a taxane 9α-O-deacetylase (T9dA) and DeAc 1023 as a taxane 7β-O-deacetylase (T7dA). nih.govresearchgate.net The removal of the acetyl group at the C-9 position by T9dA is a prerequisite for the subsequent oxidation at this position. researchgate.net These deacetylation steps are critical for progressing towards the synthesis of baccatin III from intermediates like baccatin VI. biorxiv.org

Benzoyltransferases (e.g., Taxoid 2α-O-Benzoyl Transferase (TBT))

The enzyme taxoid 2α-O-benzoyl transferase (TBT) plays a significant role in a late-stage acylation step of the paclitaxel (B517696) biosynthetic pathway. mdpi.comnih.gov It catalyzes the transfer of a benzoyl group from benzoyl-CoA to the 2α-hydroxyl group of the taxane core. nih.gov Specifically, TBT facilitates the conversion of 2-debenzoyl-7,13-diacetylbaccatin III to 7,13-diacetylbaccatin III. mdpi.comnih.gov

The cDNA for TBT has been isolated and found to contain an open reading frame of 1,320 base pairs, encoding a protein of 440 amino acids. mdpi.comnih.gov Functional expression of this enzyme in E. coli has confirmed its activity. mdpi.comnih.gov The enzyme exhibits a pH optimum of 8.0 and possesses the conserved HXXXDG motif associated with catalytic activity in acyltransferases. mdpi.comnih.gov The identification of the TBT gene was a key step in understanding the three transferase reactions required for acylating the taxane diterpene core to form the baccatin III intermediate. nih.gov

Genetic and Molecular Studies of Biosynthetic Enzymes

The intricate biosynthesis of 1-dehydroxy-baccatin VI and other taxoids is orchestrated by a suite of enzymes whose genes have been the subject of intensive research.

Gene Cloning and Characterization

Significant progress has been made in cloning and characterizing the genes encoding the enzymes of the paclitaxel biosynthetic pathway. nih.gov A homology-based PCR cloning strategy has been instrumental in identifying and isolating several acyltransferase gene fragments from Taxus species. nih.gov These fragments were then used as probes to screen cDNA libraries constructed from methyl jasmonate-induced Taxus cells, leading to the isolation of full-length cDNAs for enzymes like TBT. nih.gov

The availability of reference genomes for three Taxus species has recently accelerated the identification of previously missing genes in the pathway. oup.com This has enabled the precise localization of genes and facilitated the discovery of new enzymes, such as a bifunctional cytochrome P450 enzyme, taxane oxetanase 1 (TOT1), and a taxane 9α-hydroxylase (T9αH). nih.govoup.com These discoveries have refined the known biosynthetic pathway leading to baccatin III. oup.com

Heterologous Expression Systems (e.g., Engineered Yeast, Nicotiana benthamiana)

To overcome the limitations of slow growth and complex genetics of Taxus species, researchers have turned to heterologous expression systems for producing taxoid intermediates. nih.gov Engineered yeast (Saccharomyces cerevisiae) and the plant Nicotiana benthamiana have emerged as promising platforms. nih.gov

The entire biosynthetic pathway to produce the highly oxygenated 1β-dehydroxybaccatin VI from taxa-4(20),11(12)-diene-5α-ol has been successfully achieved in engineered yeast. nih.govnih.gov This required the co-expression of multiple enzymes, including newly identified P450s and an acetyltransferase. nih.govnih.gov

Nicotiana benthamiana has also proven to be a valuable system for pathway elucidation and engineering. biorxiv.orgnih.gov Transient expression of pathway genes in N. benthamiana leaves has allowed for the functional characterization of enzymes and the reconstitution of significant portions of the paclitaxel pathway. biorxiv.orgnih.gov For instance, the de novo biosynthesis of baccatin III has been achieved in N. benthamiana at levels comparable to those found in Taxus needles by expressing a set of 17 genes. researchgate.netresearchgate.net This includes the genes for the newly discovered deacetylases and oxidases. biorxiv.orgnih.gov Furthermore, a chloroplastic compartmentalized metabolic engineering strategy in N. benthamiana has been used to produce taxadiene and taxadiene-5α-ol. mdpi.com

Pathway Engineering and Metabolic Flux Optimization

With the key biosynthetic genes identified, efforts are now focused on engineering these pathways in heterologous hosts to enhance the production of paclitaxel precursors like 1-dehydroxy-baccatin VI.

Strategies for Enhanced Production through Biotechnological Approaches

A variety of metabolic engineering strategies are being employed to increase the yield of taxoids. nih.govfrontiersin.orgnih.gov One major challenge is overcoming bottlenecks in the pathway, such as the promiscuity of certain enzymes like taxadiene 5α-hydroxylase (T5αH), which can lead to the formation of undesired side products. frontiersin.org

To address this, researchers are using synthetic biology tools to optimize enzyme expression, regulate pathways, and engineer competing metabolic pathways. frontiersin.org For example, a multivariate modular metabolic engineering (MMME) approach in E. coli led to a significant increase in taxadiene production. frontiersin.org In plant systems, strategies like targeting enzymes to specific subcellular compartments, such as the cytosol or chloroplasts, are being explored to improve flux towards taxane synthesis. nih.govfrontiersin.org Overexpressing rate-limiting enzymes, like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the mevalonate (B85504) pathway, has also shown promise in increasing taxadiene yields in N. benthamiana. frontiersin.org

Furthermore, the discovery of proteins like the nuclear transport factor 2 (NTF2)-like protein (FoTO1) has been crucial. biorxiv.orgresearchgate.net FoTO1 promotes the formation of the desired on-pathway product during the initial oxidation step, resolving a long-standing bottleneck in pathway reconstitution. biorxiv.orgresearchgate.net Integrating genomics-enabled gene discovery with enzyme co-expression and substrate feeding in heterologous systems offers a powerful approach to not only increase production but also to generate novel taxoid structures with potentially improved therapeutic properties. nih.gov

Table of Research Findings

| Finding | Organism/System | Key Enzymes/Genes | Outcome | Reference(s) |

|---|---|---|---|---|

| Deacetylation of Baccatin VI | Nicotiana benthamiana | DeAc 898, DeAc 1023 | Stepwise removal of acetyl groups from baccatin VI | biorxiv.orgnih.gov |

| Benzoylation of Taxane Core | E. coli | Taxoid 2α-O-Benzoyl Transferase (TBT) | Conversion of 2-debenzoyl-7,13-diacetylbaccatin III to 7,13-diacetylbaccatin III | mdpi.comnih.gov |

| Gene Identification | Taxus species | TOT1, T9αH | Refined understanding of the baccatin III biosynthetic pathway | nih.govoup.com |

| Complete Biosynthesis | Engineered Yeast | Multiple P450s, Acetyltransferase | Production of 1β-dehydroxybaccatin VI from taxa-4(20),11(12)-diene-5α-ol | nih.govnih.gov |

| De Novo Baccatin III Production | Nicotiana benthamiana | 17 biosynthetic genes | Production of baccatin III at levels comparable to Taxus needles | researchgate.netresearchgate.net |

| Enhanced Taxadiene Production | E. coli | MMME approach | 15,000-fold increase in taxadiene titers | frontiersin.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-dehydroxy-baccatin VI |

| 10-deacetylbaccatin III |

| 2-debenzoyl-7,13-diacetylbaccatin III |

| 7,13-diacetylbaccatin III |

| Baccatin III |

| Baccatin VI |

| Benzoyl-CoA |

| Geranylgeranyl diphosphate |

| Paclitaxel (Taxol) |

| Taxadiene |

| Taxadiene-5α-ol |

Chemical Synthesis and Semi Synthetic Approaches

Semi-synthesis of 1-Deoxypaclitaxel (B1247906) and Analogues from 1-Deoxybaccatin VI

The absence of the C-1 hydroxyl group is a defining feature of 1-deoxypaclitaxel and its analogues. researchgate.net The semi-synthesis of these compounds often commences from 1-deoxybaccatin VI, a naturally occurring taxoid isolated from sources like the heartwood of Taxus mairei. researchgate.netru.nl The availability of this precursor, although in low yields from natural sources, has spurred the development of expedient semi-synthetic routes. researchgate.net

The general strategy involves the selective deacylation of 1-deoxybaccatin VI, followed by the attachment of the C-13 side chain. nih.govacs.org This process has enabled the creation of a variety of 1-deoxypaclitaxel derivatives with structural modifications at different positions, including C-7 and C-10. researchgate.net These synthetic efforts have been crucial in exploring the significance of the C-1 hydroxyl group, with studies indicating that it is not essential for the biological activity of paclitaxel (B517696), as several 1-deoxy analogues exhibit comparable activity. acs.org For instance, a 1-deoxy-9α-dihydrotaxane analogue synthesized from 1-deoxybaccatin VI was found to be only 10-fold less cytotoxic than paclitaxel, highlighting the potential of this class of compounds. nih.gov

Derivatization Strategies from 1-Dehydroxy-Baccatin VI

The C-7 and C-10 positions of the 1-deoxybaccatin VI core are frequent targets for derivatization to generate novel analogues. researchgate.net Synthetic strategies allow for the introduction of various functional groups at these positions to probe their influence on the molecule's properties. For example, a series of C-7, C-9, and C-10 modified taxane (B156437) analogues have been synthesized from 1-deoxybaccatin VI. researchgate.net The introduction of carbonate groups at the C-9 and C-10 positions, in particular, has been shown to yield compounds with distinct and strong cytotoxic profiles. researchgate.net The ability to selectively modify these positions provides a flexible platform for developing new 1-deoxypaclitaxel analogues. researchgate.netgoogle.com

Modifications at the C-13 and C-14 positions have been explored to create new taxane analogues from 1-deoxybaccatin VI. tandfonline.comresearchgate.net Research has demonstrated the semi-synthesis of four 9(R)-hydroxy-1-deoxytaxane analogues with modified C-13 and C-14 side chains. tandfonline.com A key step in these syntheses can be the selective introduction of a hydroxyl group at the C-14 position. This has been achieved by treating a precursor with t-BuOK in a solvent mixture of DMPU and THF, followed by the addition of Davis' oxaziridine, a powerful oxidizing agent. tandfonline.com The stereochemistry of the resulting C-14-OH group was confirmed as β by X-ray crystallography. tandfonline.com Preliminary structure-activity relationship analysis from these studies suggested that introducing an oxygen-containing group at the C-14 position could enhance cytotoxic activities. tandfonline.comresearchgate.net

While 1-dehydroxy-baccatin VI is valued for its lack of a C-1 hydroxyl, its conversion back to a C-1 hydroxylated structure is a key step in certain synthetic pathways, particularly for creating A-ring modified taxoids. A method has been developed for the oxidative introduction of a C-1 hydroxyl group into 1-deoxybaccatin VI. nih.govresearchgate.net This transformation is accomplished using the oxidizing agent potassium bromate (B103136) (KBrO₃) with a catalytic amount of ruthenium(III) chloride (RuCl₃). nih.govresearchgate.net This reaction leads to a dioxo derivative, the structure of which has been confirmed by X-ray crystallographic analysis. nih.govresearchgate.net This oxidative step is crucial for the subsequent synthesis of specific taxoid derivatives like nor-seco-taxoids. nih.gov

Nor-seco-taxoids are a class of derivatives in which the A-ring of the taxane core is cleaved. The synthesis of these compounds has been achieved starting from 1-deoxybaccatin VI. nih.govresearchgate.net The process involves the initial oxidative introduction of a C-1 hydroxyl group to form a nor-dioxo derivative, as described previously. nih.govacs.org From this intermediate, novel nor-seco-taxoids where the A-ring is opened but the B, C, and D rings remain intact can be prepared. nih.govresearchgate.net The structures of these A-seco taxoids are typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. nih.gov

The synthesis of dihydro-taxoids, specifically 11,12-dihydro-taxoids, from 1-deoxybaccatin VI has also been reported. researchgate.net This modification involves the reduction of the double bond between the C-11 and C-12 positions of the taxane's C-ring. researchgate.netdntb.gov.ua Structural analysis via X-ray crystallography reveals that this reduction has a significant impact on the conformation of the taxane core. researchgate.net In a typical baccatin (B15129273) analogue, the six-membered A-ring has a 1,3-diplanar boat conformation and the eight-membered B-ring adopts a boat-chair conformation. researchgate.net However, in the synthesized 11,12-dihydro-taxoids, the A-ring is forced into a chair conformation, and the B-ring undergoes substantial distortion. researchgate.net This demonstrates that reduction of the 11,12-olefin has a decisive influence on the conformation of the A and B rings. researchgate.net

Data on Synthetic Strategies

| Starting Material | Target Position(s) | Synthetic Goal | Key Reagents/Conditions | Resulting Compound Class | Reference(s) |

| 1-Deoxybaccatin VI | C-13 | Attachment of side chain | Selective deacylation, β-lactam coupling | 1-Deoxypaclitaxel analogues | nih.gov, acs.org |

| 1-Deoxybaccatin VI | C-7, C-10 | Derivatization | Acylation, Carbonate formation | C-7/C-10 modified 1-deoxytaxoids | researchgate.net |

| 1-Deoxybaccatin VI | C-14 | Hydroxylation | t-BuOK, DMPU/THF, Davis' oxaziridine | C-14 hydroxylated taxoids | tandfonline.com |

| 1-Deoxybaccatin VI | C-1 | Oxidative Hydroxylation | KBrO₃, RuCl₃ | Dioxo derivative | nih.gov, researchgate.net |

| Dioxo derivative of 1-Deoxybaccatin VI | A-Ring | Ring Cleavage | Further synthetic steps | Nor-seco-taxoids | nih.gov, researchgate.net |

| 1-Deoxybaccatin VI | C-11, C-12 | Reduction of double bond | Reduction reaction | 11,12-Dihydro-taxoids | researchgate.net |

Synthetic Methodologies and Chemical Transformations

1-Dehydroxy-baccatin VI serves as a crucial starting material for the semi-synthesis of various novel taxane analogues. tandfonline.comresearchgate.net Its complex taxane core is a valuable scaffold upon which chemists can introduce diverse functionalities to explore structure-activity relationships (SAR). researchgate.net The synthesis of derivatives from 1-dehydroxy-baccatin VI involves intricate organic chemistry techniques, often requiring a multi-step process of selective protection, modification, and deprotection of its various reactive sites. tandfonline.comontosight.ai

A primary focus of synthetic efforts has been the modification of the C-7, C-9, and C-10 positions, as well as the C-13 and C-14 side chains. tandfonline.comresearchgate.net For instance, researchers have successfully synthesized C-13 and C-14 side-chain modified 9(R)-hydroxy-1-deoxy-taxane analogues from 1-dehydroxy-baccatin VI. tandfonline.com A typical synthetic sequence might involve the selective protection of the 9,10-dihydroxy moiety, followed by the protection of the C-7 hydroxyl group using an agent like triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf), and subsequent oxidation of the hydroxyl group at C-13. tandfonline.com

Another significant chemical transformation is the oxidative introduction of a hydroxyl group at the C-1 position. This has been achieved using the oxidizing agent potassium bromate (KBrO₃) with a ruthenium trichloride (B1173362) (RuCl₃) catalyst, leading to a dioxo derivative. nih.gov This method allows for the creation of novel A-seco-taxoids, where the A ring of the taxane core is cleaved. nih.gov

More recently, significant advancements have been made in the total biosynthesis of taxane precursors. The complete biosynthetic pathway for 1β-dehydroxybaccatin VI has been elucidated and successfully reconstructed in engineered yeast. nih.gov This breakthrough identified key enzymes, including CYP725A55, which catalyzes the critical formation of the oxetane (B1205548) ester ring through a cascade oxidation and concerted acyl rearrangement mechanism. nih.gov This biosynthetic approach represents a promising alternative to reliance on natural extraction or complex semi-synthesis. nih.gov

Table 1: Selected Synthetic Transformations of 1-Dehydroxy-baccatin VI

| Starting Material | Transformation Goal | Key Reagents / Enzymes | Resulting Compound Type | Reference |

|---|---|---|---|---|

| 1-Dehydroxy-baccatin VI | Synthesis of C-13, C-14 modified analogues | 2,2-dimethoxypropane, montmorillonite (B579905) K10, TESOTf, 2,6-di-tert-butylpyridine | 9(R)-hydroxy-1-deoxy-taxane analogues | tandfonline.com |

| 1-Dehydroxy-baccatin VI | Synthesis of C-7, C-9, C-10 modified analogues | Not specified | C-7, C-9, C-10 modified taxane analogues | researchgate.net |

| 1-Dehydroxy-baccatin VI | Oxidative cleavage of A-ring | KBrO₃, RuCl₃ | A-seco-taxoids | nih.gov |

| Taxa-4(20),11(12)-diene-5α-ol | Total biosynthesis in yeast | CYP725A55, various other enzymes | 1β-Dehydroxybaccatin VI | nih.gov |

Challenges in Synthetic Availability from Natural Sources

The primary challenge associated with 1-dehydroxy-baccatin VI is its limited availability from natural sources. researchgate.net This taxane diterpenoid is isolated from the heartwood of Taxus mairei and the roots of Taxus chinensis. tandfonline.comresearchgate.net However, the yield from these plant materials is low, which creates a significant bottleneck for its use as a precursor in research and development. researchgate.net

This issue is emblematic of the broader supply problem faced by the entire class of taxane compounds, most famously paclitaxel. The original isolation of paclitaxel required processing enormous quantities of bark from the slow-growing Pacific yew (Taxus brevifolia), an unsustainable practice. biorxiv.orgump.edu.plgoogle.com For example, the production of just one kilogram of paclitaxel could necessitate the harvesting of bark from nearly 800-1000 trees. google.com

While 1-dehydroxy-baccatin VI is extracted from different parts of other yew species, the fundamental problem of low natural abundance persists. researchgate.netbiorxiv.org The concentration of desired taxanes in yew tissues is often a small fraction of the dry weight, making extraction and purification processes complex and relatively inefficient. biorxiv.org This inherent scarcity in nature underscores the urgent need for and importance of the development of efficient semi-synthetic, total synthetic, and biosynthetic production methods, such as those utilizing engineered microbes, to ensure a stable and scalable supply. researchgate.netnih.gov

Table 2: Natural Sourcing and Availability Challenges for 1-Dehydroxy-baccatin VI

| Natural Source | Plant Part | Key Challenges | Reference |

|---|---|---|---|

| Taxus mairei | Heartwood | Low yield of isolation, limited availability | tandfonline.comresearchgate.net |

| Taxus chinensis | Roots | Low natural abundance, inefficient extraction | tandfonline.comresearchgate.net |

Structural Characterization and Conformational Analysis

Spectroscopic Methods for Structure Elucidation

A variety of spectroscopic methods have been instrumental in piecing together the molecular puzzle of 1-dehydroxy-baccatin VI. These techniques probe different aspects of the molecule's physical and chemical properties to reveal a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: COSY, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1-dehydroxy-baccatin VI. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to map out the carbon and proton framework of the molecule.

1D NMR, including ¹H and ¹³C spectra, provides fundamental information about the chemical environment of each proton and carbon atom. The chemical shifts observed in these spectra are indicative of the electronic surroundings of the nuclei, offering initial clues to the functional groups present.

2D NMR techniques provide further detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, identifying adjacent protons within the molecular structure. d-nb.inforesearchgate.netnii.ac.jpnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) spectra are crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds), which helps in assembling the complete carbon skeleton and positioning substituents. d-nb.inforesearchgate.netnii.ac.jpnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformational preferences of the molecule. d-nb.inforesearchgate.netnih.govmdpi.com

The structural assignments for 1-dehydroxy-baccatin VI, derived from these comprehensive NMR experiments, have been reported in the literature. nih.govresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 1-dehydroxy-baccatin VI (Note: Specific chemical shift values and coupling constants can vary slightly depending on the solvent and experimental conditions.)

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 1 | --- | 77.4 |

| 2 | 5.75 (d) | 81.6 |

| 3 | 3.92 (br d) | 40.19 |

| 4 | --- | 44.8 |

| 5 | --- | 81.6 |

| 6 | --- | 35.8 |

| 7 | --- | 75.18 |

| 8 | --- | 58.7 |

| 9 | --- | 205.3 |

| 10 | --- | 84.5 |

| 11 | --- | 135.8 |

| 12 | --- | 138.1 |

| 13 | --- | 72.1 |

| 14 | 2.99 (d), 2.29 (d) | 43.2 |

| 15 | --- | 58.7 |

| 16 | --- | 26.6 |

| 17 | --- | 21.1 |

| 18 | 2.09 (s) | 10.9 |

| 19 | --- | 14.7 |

| 20 | --- | 76.3 |

| OAc | --- | 169.5, 169.7, 170.3 |

Data compiled from various sources. d-nb.inforesearchgate.net

Mass Spectrometry (MS: ESI-MS, HR-ESIMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, thereby determining its molecular weight. Electrospray Ionization (ESI-MS) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules like 1-dehydroxy-baccatin VI. awi.deunimi.it High-Resolution ESI-MS (HR-ESIMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. nih.govresearchgate.net This technique was instrumental in confirming the molecular formula of 1-dehydroxy-baccatin VI. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. vscht.cz This technique is particularly useful for identifying the presence of specific functional groups. The IR spectrum of 1-dehydroxy-baccatin VI would be expected to show characteristic absorption bands for hydroxyl groups (O-H stretching), carbonyl groups (C=O stretching) from the esters and ketone, and carbon-carbon double bonds (C=C stretching), as well as C-O and C-H bonds. awi.dekoreascience.krcdnsciencepub.com

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule. msu.edulibretexts.org The absorption of UV light is typically associated with the presence of chromophores, which are parts of the molecule that contain π-electrons, such as carbon-carbon double bonds and carbonyl groups. upi.edu The UV spectrum of 1-dehydroxy-baccatin VI would show absorption maxima corresponding to its conjugated systems, which can aid in confirming the presence of these structural features. researchgate.netawi.de

X-ray Crystallographic Analysis

The most definitive structural information for 1-dehydroxy-baccatin VI comes from single-crystal X-ray crystallography. libretexts.orgprotoxrd.com This powerful technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the precise three-dimensional arrangement of atoms within the crystal lattice, providing unambiguous proof of the molecule's structure and stereochemistry. researchgate.netresearchgate.net The X-ray crystallographic analysis of 1-dehydroxy-baccatin VI has provided a detailed picture of its complex, polycyclic core. researchgate.net

Conformational Studies

Conformational studies investigate the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a complex molecule like 1-dehydroxy-baccatin VI, understanding its conformational preferences is crucial as it can influence its biological activity.

The conformation of the tetracyclic ring system of 1-dehydroxy-baccatin VI has been a subject of interest. Studies have shown that the six-membered A ring can adopt a boat conformation, the eight-membered B ring a boat-chair conformation, and the six-membered C ring a sofa conformation. researchgate.net It has been noted that modifications to the molecule, such as the reduction of the 11,12-olefin, can have a significant impact on the conformation of the A and B rings. researchgate.net These conformational details are often elucidated through a combination of NOESY data from NMR spectroscopy and computational modeling, corroborated by the solid-state structure obtained from X-ray crystallography.

Influence of Olefinic Bonds on Diterpenoid Core Conformation

Research comparing 1-dehydroxy-baccatin VI with its reduced analogue, 11,12-dihydro-1-dehydroxy-baccatin VI, has demonstrated the profound impact of this double bond. The reduction of the 11,12-olefinic bond leads to substantial conformational changes, particularly in the A and B rings of the taxane (B156437) core. researchgate.net This suggests that the rigidity imposed by the C11-C12 double bond is a critical factor in maintaining the characteristic conformation of the baccatin (B15129273) scaffold. researchgate.net

Analysis of A, B, and C Ring Conformations

X-ray crystallographic analysis of 1-dehydroxy-baccatin VI has provided precise details about the conformations of its constituent rings. researchgate.netresearchgate.net The complex 6/8/6 tricyclic system adopts a specific arrangement to accommodate the various substituents and minimize steric strain.

The conformations of the A, B, and C rings in 1-dehydroxy-baccatin VI are as follows:

Ring A: The six-membered A ring adopts a boat conformation . researchgate.netresearchgate.net

Ring B: The central, eight-membered B ring is found in a boat-chair conformation . researchgate.netresearchgate.net

Ring C: The six-membered C ring exhibits a sofa conformation . researchgate.netresearchgate.net

These conformational details are summarized in the table below.

| Ring | Conformation |

| A | Boat |

| B | Boat-Chair |

| C | Sofa |

The reduction of the 11,12-olefinic bond to create 11,12-dihydro-taxoids induces significant conformational shifts. In one such derivative, the A ring transitions to a chair conformation, while the eight-membered B ring undergoes a large distortion. researchgate.net In another 11,12-dihydro derivative, the A ring exhibits a 1,3-diplanar boat conformation, the B ring maintains a boat-chair conformation, and the C ring adopts a slightly distorted half-chair conformation. researchgate.net This highlights the pivotal role of the C11-C12 double bond in dictating the conformational landscape of the entire molecule.

Structure Activity Relationship Sar Investigations

Role of C-1 Hydroxyl Group in Biological Activity of Taxoid Analogues

The conversion of the naturally occurring taxoid baccatin (B15129273) VI into various 1-deoxypaclitaxel (B1247906) derivatives has been successfully achieved. bohrium.comnih.gov When the bioactivities of these resulting analogues were assessed through tubulin polymerization and cytotoxicity assays, several were found to exhibit activity comparable to that of paclitaxel (B517696). researchgate.net This indicates that the absence of the C-1 hydroxyl group does not lead to a complete loss of function. bohrium.com

Impact of Structural Modifications on Bioactivity

The baccatin core of taxoids offers multiple sites for chemical modification. Altering substituents at various positions has profound effects on the biological activity, revealing which parts of the molecule are essential for its interaction with its biological target, tubulin.

C10 Substituent Effects

Similar to the C-7 position, the C-10 position has been found to be amenable to modification without a complete loss of bioactivity. The C-10 acetoxy group is not considered crucial for the interaction with the biological target. dokumen.pub This was demonstrated by the synthesis of 10-deoxypaclitaxel, which was found to be as potent as paclitaxel in both tubulin polymerization and cytotoxicity assays. nih.govdokumen.pub

Further studies on C-10 analogues have shown that various functional groups can be introduced. The preparation of a focused library of analogues with modifications to the C-10 functional group has been undertaken to explore properties like evasion of efflux pumps in resistant cancer cells. dtic.mil Research has also shown that strategic modifications at the C-10 position can lead to a significant increase in cytotoxicity against multidrug-resistant (MDR) human breast cancer cell lines. This effect is thought to be due to the inhibition of the new taxoids' binding to P-glycoprotein, a key protein in MDR. aliyuncs.com

Table 2: Cytotoxicity Data of C-10 Deoxygenated Paclitaxel Analogues

| Compound | Tubulin Polymerization (Relative Rate) | Cytotoxicity IC₅₀ (nM) vs. HCT116 Cells |

|---|---|---|

| Paclitaxel | 100% | 4.0 |

| 10-deoxypaclitaxel | 143% | 6.0 |

Data sourced from Chen et al., 1994. dokumen.pub

C14 Substituent Effects (e.g., Oxygen-Containing Groups)

The C-14 position has also been explored as a site for modification in taxoid analogues derived from 1-deoxybaccatin VI. The introduction of an additional hydroxyl group at the C-14 position of the taxane (B156437) ring has been a subject of synthetic efforts. researchgate.net Preliminary SAR analyses from these studies suggest that introducing an oxygen-containing group at C-14 can enhance the cytotoxic activities of the resulting analogues. aliyuncs.com

For example, a series of novel taxoids were synthesized from 14β-hydroxy-10-deacetylbaccatin III, and most of the new compounds demonstrated excellent cytotoxicity against several human cancer cell lines, with some showing potency several times greater than paclitaxel and docetaxel (B913). aliyuncs.com Another approach involved the creation of a 1,14-carbonate bridge, further highlighting the potential for beneficial modifications involving the C-14 position. aliyuncs.com

C-13 Side Chain Significance

In stark contrast to the flexibility observed at positions C-1, C-7, and C-10, the side chain attached at the C-13 position is overwhelmingly considered to be essential for the biological activity of taxoids. google.comic.ac.uk It is believed to be a primary site of recognition in the binding of the molecule to tubulin. ic.ac.uk

The synthesis of taxol analogues with a modified phenylisoserine (B1258129) side chain has been a key area of research. researchgate.net Studies where the C-13 side chain was altered have consistently shown a dramatic decrease or complete loss of activity. For example, taxol and taxotere analogues with a side chain homologated by one carbon were found to be at least 27 times less active in microtubule assembly assays. nih.gov This loss of activity is thought to be due to unfavorable solution conformations that prevent productive interactions with the taxol binding site on microtubules. nih.gov Furthermore, the removal of the entire C-13 side chain from 9(R)-hydroxy-1-deoxy-taxane analogues resulted in compounds with weak or immeasurable cytotoxicity, confirming the indispensable nature of this side chain for bioactivity.

A-Ring Double Bond Importance

The integrity of the taxane core, including the A-ring, is important for maintaining the correct conformation for biological activity. ic.ac.uk The A-ring contains a double bond, and modifications to this ring can have significant consequences. The conversion of paclitaxel to its A-nor derivative, which involves contraction of the six-membered A-ring, leads to a product that is essentially non-cytotoxic, although it does retain some ability to promote tubulin assembly. nih.gov This finding underscores the importance of the A-ring's structure for potent cytotoxicity. Further chemical modification studies have also noted that certain reaction conditions can lead to a retro-aldol cleavage of the A-ring, highlighting a potential pathway for inactivation. nih.gov The structural rigidity and specific conformation imparted by the intact A-ring and its double bond are therefore considered important for the potent biological activity of taxoids.

D-Ring and Oxetane (B1205548) Moiety Contributions

The oxetane D-ring is a distinctive feature of the taxane skeleton, and its role in biological activity has been a subject of extensive investigation. acs.orgacs.org Two primary hypotheses have been proposed to explain the importance of this four-membered ring. One theory suggests that the D-ring acts as a conformational lock, rigidifying the C-ring of the taxane core to orient key functional groups at positions C-2, C-4, and C-13 favorably for binding to microtubules. acs.orgacs.org The second hypothesis posits a more direct role, where the oxygen atom of the oxetane ring is involved in a direct hydrogen bonding interaction with the tubulin protein, specifically with the amino acid residue Thr276. acs.org

To elucidate the oxetane ring's precise contribution, various D-ring modified analogues have been synthesized. acs.org These include derivatives where the oxetane oxygen has been replaced by a sulfur atom (thia-taxoids) or where the ring has been opened (D-seco-taxoids). acs.orgresearchgate.net The synthesis of a thia-analogue of docetaxel was pursued to test the hydrogen bond hypothesis, as sulfur is unable to participate in such an interaction. acs.org Interestingly, some D-seco-taxoids, which lack the intact oxetane ring, have been shown to retain the ability to bind to tubulin, suggesting that the rigid ring structure is not an absolute requirement for activity. researchgate.net However, a novel D-ring modified analogue where the oxetane was replaced by a γ-lactone demonstrated significant cytotoxicity, indicating that while the classic oxetane is not indispensable, the nature of the functionality in this region is critical for potent biological activity. nih.gov The presence of the oxetane D-ring is a feature of FDA-approved taxanes, where it may function as both a hydrogen bond acceptor and a conformational anchor. nih.gov In the context of 1-dehydroxy-baccatin VI, while the oxetane ring is intact, the molecule is defined by the absence of the C1-hydroxyl group, a modification that has been central to understanding the SAR of the taxane core. researchgate.net

Mechanistic Insights from SAR Studies

Tubulin Binding Affinity

Taxoids exert their biological effect by binding to tubulin, the protein subunit of microtubules. pnas.org The binding site is located on the β-tubulin subunit, within the microtubule polymer. pnas.org Structural studies have revealed that taxanes bind preferentially and with higher affinity to assembled microtubules rather than to individual, unassembled tubulin dimers. elifesciences.orgelifesciences.org This preference is attributed to a conformational reorganization of the M-loop on β-tubulin that occurs during microtubule assembly, which unmasks or properly shapes the ligand binding site. elifesciences.orgelifesciences.orgnih.gov

The binding affinity is influenced by various functional groups on the taxane molecule. For instance, modifications to the C2-benzoate moiety can enhance potency through van der Waals interactions with residues such as His229 in the binding pocket. nih.gov The C13 side chain is widely recognized as being essential for high-affinity binding and potent activity; its absence in the baccatin core dramatically reduces binding affinity. Baccatin III, which lacks the C13 side chain but possesses the C1-hydroxyl group, binds to tubulin with an affinity approximately 250-fold lower than that of paclitaxel. However, the baccatin core is still responsible for about 75% of the free energy change associated with paclitaxel binding, underscoring the importance of the tetracyclic framework.

Analogues derived from 1-dehydroxy-baccatin VI, such as 1-deoxypaclitaxel, provide insight into the role of the C1-hydroxyl group. Studies have shown that certain 1-deoxypaclitaxel analogues exhibit cytotoxicity comparable to paclitaxel but are less effective at promoting tubulin polymerization. researchgate.net This suggests a potential reduction in binding affinity or a less efficient induction of the conformational changes required for stabilization. researchgate.net Given that baccatin III has a low affinity for tubulin, it is inferred that 1-dehydroxy-baccatin VI, which also lacks the critical C13 side chain, would similarly be a weak binder on its own. elifesciences.org

Microtubule Stabilization

The binding of taxoids to the β-tubulin subunit within the polymer stabilizes the microtubule structure, shifting the equilibrium away from depolymerization. pnas.orgnih.gov This suppression of microtubule dynamics is a hallmark of this class of agents. elifesciences.org By preventing the shortening of microtubules, which is essential for the separation of chromosomes during cell division, taxoids cause mitotic arrest and ultimately trigger cell death. nih.gov

High-resolution structural studies have provided a nuanced understanding of this stabilization. The accommodation of the taxane core within its binding site causes a subtle longitudinal expansion of the microtubule lattice. elifesciences.orgelifesciences.org However, this physical expansion does not appear to be directly responsible for the stabilization effect, as baccatin III, which is considered biochemically inactive in terms of stabilization, also induces this expansion upon binding. elifesciences.orgnih.gov The stabilization is instead thought to arise from specific conformational changes induced in the tubulin protein that strengthen the bonds between tubulin dimers. nih.govnih.gov The M-loop of β-tubulin, which is typically unstructured, is induced into an ordered helical structure by some taxane-site ligands, enhancing lateral protofilament interactions. nih.gov For analogues derived from 1-dehydroxy-baccatin VI, the observed reduction in tubulin polymerization efficacy directly implies a comparatively weaker microtubule-stabilizing effect than that of paclitaxel, even in cases where cytotoxicity is maintained through other mechanisms. researchgate.net

Comparative SAR with Other Taxoids (e.g., Paclitaxel, Docetaxel, Baccatin III)

Versus Paclitaxel: The primary structural difference between 1-deoxypaclitaxel (derived from 1-dehydroxy-baccatin VI) and paclitaxel is the absence of the C1-hydroxyl group. researchgate.net Extensive SAR studies have concluded that this hydroxyl group is not essential for cytotoxic activity. researchgate.net Indeed, certain 1-deoxypaclitaxel analogues have been found to be as potent as paclitaxel in cytotoxicity assays. researchgate.net However, a notable difference lies in their ability to promote tubulin assembly, where 1-deoxypaclitaxel analogues can be several-fold less effective, indicating a divergence between cytotoxic potency and the direct mechanism of microtubule stabilization. researchgate.net

Versus Docetaxel: Docetaxel, like paclitaxel, possesses a C1-hydroxyl group and is a highly potent microtubule-stabilizing agent. researchgate.net Therefore, the comparison with derivatives of 1-dehydroxy-baccatin VI follows the same principle as with paclitaxel. The absence of the C1-hydroxyl group in 1-deoxy-docetaxel analogues would similarly demonstrate that this group is not a prerequisite for activity, though it may influence the efficiency of tubulin binding and stabilization. researchgate.net

Versus Baccatin III: The comparison between 1-dehydroxy-baccatin VI and baccatin III is particularly insightful as both molecules represent the core taxane skeleton, lacking the C13 side chain crucial for high-potency activity. The only structural variance is the C1-hydroxyl group, present in baccatin III and absent in 1-dehydroxy-baccatin VI. Baccatin III is known to be biochemically inactive regarding microtubule stabilization and has a very low affinity for tubulin. elifesciences.org This strongly implies that 1-dehydroxy-baccatin VI is also inactive on its own. Its primary value is not as a bioactive agent itself, but as a key precursor for the semi-synthesis of 1-deoxypaclitaxel and related analogues, which allows for SAR exploration at the C1 position. researchgate.net

Table 1: Comparative Biological Activity of a 1-Deoxytaxane Analogue vs. Paclitaxel

| Compound/Analogue | Cytotoxicity | Tubulin Polymerization (Relative Efficacy) | Key Structural Difference | Reference |

| Paclitaxel | Baseline (Highly Active) | Baseline (100%) | C1-OH present | researchgate.net |

| 1-Deoxy-9α-dihydrotaxane (Analogue 10) | Equally active as Paclitaxel | ~25% (4-fold less effective) | C1-OH absent; C9-OH present | researchgate.net |

Table 2: Summary of Key Moieties in Taxoid Activity

| Moiety | Compound(s) | Role in Structure-Activity Relationship | Reference |

| C1-Hydroxyl Group | Paclitaxel, Docetaxel, Baccatin III | Determined to be non-essential for cytotoxic activity, though its absence may reduce the efficiency of tubulin polymerization. | researchgate.net |

| Oxetane D-Ring | All listed | Contributes to the conformational rigidity of the taxane core and may participate in direct binding interactions. Not considered absolutely essential, but its modification significantly impacts activity. | acs.orgacs.orgresearchgate.net |

| C13 Side Chain | Paclitaxel, Docetaxel | Essential for high-affinity binding to tubulin and potent microtubule stabilization. Its absence (in Baccatin III and 1-dehydroxy-baccatin VI) results in a dramatic loss of activity. | elifesciences.org |

Analytical Method Development for Taxanes

Chromatographic Techniques

Liquid chromatography coupled with mass spectrometry has become the gold standard for the analysis of taxanes, offering high sensitivity and selectivity. These methods are essential for distinguishing between the numerous structurally similar taxane (B156437) analogues found in Taxus species.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful tools for the identification and quantification of taxanes like 1-dehydroxy-baccatin VI in complex matrices such as plant extracts and cell cultures. Electrospray ionization (ESI) is a commonly employed ionization technique for taxane analysis as it is a soft ionization method that typically produces protonated molecules [M+H]+, sodium adducts [M+Na]+, or ammonium (B1175870) adducts [M+NH4]+, which are crucial for molecular weight determination nih.gov.

For the chromatographic separation of taxanes, reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently utilized. A C18 column is a common choice for the stationary phase, providing effective separation based on the hydrophobicity of the different taxane molecules nih.govresearchgate.net. The mobile phase typically consists of a gradient mixture of an aqueous solvent (often water with a modifier like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) nih.govresearchgate.net.

Table 1: Illustrative LC-MS/MS Parameters for Taxane Analysis (Adaptable for 1-dehydroxy-baccatin VI)

| Parameter | Value |

| Chromatography System | UPLC/HPLC |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of taxane isomers |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ for 1-dehydroxy-baccatin VI |

| Product Ions (m/z) | To be determined empirically |

Application in Metabolic Profiling and Quantification

Metabolic profiling of Taxus species and their cell cultures is essential for understanding the biosynthesis of taxanes and for optimizing the production of valuable compounds. LC-MS-based metabolomics allows for the simultaneous detection and relative quantification of a wide range of metabolites, including 1-dehydroxy-baccatin VI nih.govnih.gov.

In a typical metabolic profiling study, extracts from different Taxus species, cell lines, or treatment conditions are analyzed by LC-MS. The resulting data is then processed using bioinformatics tools to identify and compare the levels of various metabolites. This approach can reveal shifts in the taxane biosynthetic pathway, for instance, in response to elicitors, which are substances that stimulate the production of secondary metabolites in cell cultures nih.gov. Such studies have shown that the accumulation of different taxoids can vary significantly between different Taxus species and under different growth conditions nih.govmdpi.com.

For the absolute quantification of 1-dehydroxy-baccatin VI, a validated LC-MS/MS method is required. This involves the use of a stable isotope-labeled internal standard or the construction of a calibration curve with a purified standard of 1-dehydroxy-baccatin VI. Method validation would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results acgpubs.org. While a specific validated method for 1-dehydroxy-baccatin VI is not extensively documented, methods for other taxanes like paclitaxel (B517696) and baccatin (B15129273) III have been well-established and can serve as a template acgpubs.org.

Table 2: Key Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |

Extraction and Purification Techniques for Taxanes

The isolation of 1-dehydroxy-baccatin VI from its natural source, typically the needles or bark of Taxus species, involves a multi-step process of extraction and purification.

The initial step is the extraction of the raw plant material. Methanol is a commonly used solvent for the extraction of taxanes due to its ability to efficiently solvate a broad range of these compounds nih.govgoogle.comnih.gov. Other solvents like ethanol (B145695) and acetone (B3395972) have also been employed google.com. The extraction can be performed at room temperature by maceration or accelerated using techniques such as microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE), which can reduce extraction time and solvent consumption nih.govnih.gov.

After extraction, the crude extract contains a complex mixture of compounds, including chlorophylls, lipids, and other secondary metabolites. A preliminary purification step often involves liquid-liquid partitioning. For instance, the methanolic extract can be partitioned between water and a less polar solvent like dichloromethane (B109758) or n-hexane to remove highly polar and non-polar impurities, respectively nih.govproquest.com.

Further purification is typically achieved through various chromatographic techniques. Normal-phase chromatography on silica (B1680970) gel is a common method for the initial fractionation of the extract google.com. This can be followed by reversed-phase chromatography, often using preparative high-performance liquid chromatography (prep-HPLC) with a C18 stationary phase, to isolate individual taxanes like 1-dehydroxy-baccatin VI to a high degree of purity nih.govmdpi.com. The selection of the appropriate mobile phase and gradient is critical for achieving good separation of the closely related taxane structures.

Table 3: General Scheme for Extraction and Purification of 1-dehydroxy-baccatin VI

| Step | Procedure | Purpose |

| 1. Extraction | Maceration or sonication of dried, powdered Taxus plant material with methanol. | To extract a broad range of taxanes from the plant matrix. |

| 2. Liquid-Liquid Partitioning | Partitioning of the crude extract between an aqueous phase and an organic solvent (e.g., dichloromethane). | To remove highly polar and non-polar impurities. |

| 3. Initial Chromatographic Fractionation | Normal-phase column chromatography on silica gel with a step-gradient of solvents (e.g., hexane-ethyl acetate). | To separate the extract into fractions based on polarity. |

| 4. Fine Purification | Preparative reversed-phase HPLC on a C18 column with a methanol/water or acetonitrile/water gradient. | To isolate 1-dehydroxy-baccatin VI to high purity. |

| 5. Final Characterization | Analysis of the purified compound by LC-MS, NMR, and other spectroscopic techniques. | To confirm the identity and purity of 1-dehydroxy-baccatin VI. |

Q & A

Basic: What experimental protocols are recommended for the isolation and structural characterization of 1-dehydroxy-baccatin VI?

Methodological Answer:

Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) using plant extracts rich in taxane derivatives. Structural elucidation requires spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY, HMBC) to confirm stereochemistry and functional groups .

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography (if crystalline) for absolute configuration determination.

Ensure purity (>95%) via HPLC with UV detection at 227 nm for taxanes. Experimental details must include solvent systems, column specifications, and reference standards for reproducibility .

Basic: How can researchers validate the identity of synthesized 1-dehydroxy-baccatin VI derivatives?

Methodological Answer:

Validation requires a multi-step approach:

Comparative spectral analysis : Match NMR and IR data with literature or authentic samples.

Chromatographic co-injection : Co-elute synthesized compounds with known standards using HPLC/GC.

Degradation studies : Acid/base hydrolysis to confirm stability and derivative formation.

For novel derivatives, elemental analysis and isotopic labeling (e.g., ¹³C-enriched precursors) strengthen structural claims .

Advanced: What strategies resolve contradictions in reported bioactivity data for 1-dehydroxy-baccatin VI across studies?

Methodological Answer:

Discrepancies often arise from:

- Variability in source material : Taxus species, extraction protocols, or seasonal variations.

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), concentrations, or endpoint measurements (IC50 vs. apoptosis markers).

Resolution strategies : - Meta-analysis of raw data from published studies to identify confounding variables .

- Standardized bioassays : Use NIH/ATCC-certified cell lines and replicate experiments under controlled conditions (e.g., hypoxia vs. normoxia) .

- Multivariate statistics : PCA or ANOVA to isolate bioactive contributions from co-occurring compounds .

Advanced: How should researchers design mechanistic studies to explore 1-dehydroxy-baccatin VI’s role in microtubule stabilization?

Methodological Answer:

In vitro tubulin polymerization assays : Compare kinetics with paclitaxel using fluorescence-based turbidity measurements .

CRISPR/Cas9 gene editing : Knock out β-tubulin isoforms in model organisms to assess binding specificity.

Cryo-EM : Resolve 3D structures of tubulin-1-dehydroxy-baccatin VI complexes at <3.5 Å resolution.

Include negative controls (e.g., colchicine) and validate findings via siRNA knockdown of putative targets .

Advanced: What computational methods predict the synthetic accessibility of 1-dehydroxy-baccatin VI analogs?

Methodological Answer:

Retrosynthetic analysis : Use software like ChemAxon or Synthia to identify feasible pathways .

DFT calculations : Optimize transition states for key reactions (e.g., esterification at C-13).

Machine learning : Train models on ChEMBL data to predict yield and regioselectivity.

Cross-validate predictions with small-scale pilot syntheses and adjust parameters iteratively .

Basic: What analytical techniques quantify 1-dehydroxy-baccatin VI in complex biological matrices?

Methodological Answer:

- LC-MS/MS with MRM mode for sensitivity (LOQ < 1 ng/mL).

- Internal standards : Deuterated analogs (e.g., d5-1-dehydroxy-baccatin VI) to correct matrix effects.

- Validation parameters : Adhere to ICH guidelines for linearity (R² > 0.99), precision (%RSD < 15%), and recovery (85–115%) .

Advanced: How can researchers address challenges in scaling up 1-dehydroxy-baccatin VI synthesis while maintaining stereochemical integrity?

Methodological Answer:

Flow chemistry : Optimize residence time and temperature to prevent epimerization.

Enzymatic catalysis : Use immobilized acyltransferases for site-specific modifications.

In-line analytics : Implement PAT tools (e.g., Raman spectroscopy) for real-time monitoring.

Pilot studies must compare batch-to-batch variability using chiral HPLC and statistical process control charts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.